1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride
CAS No.:
Cat. No.: VC14472441
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26ClNO |
|---|---|
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C20H25NO.ClH/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17;/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3;1H |
| Standard InChI Key | NSUXMHDPBDXFLE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methoxphenidine hydrochloride features a 1-(1-(2-methoxyphenyl)-2-phenylethyl)piperidine backbone with a hydrochloride salt (C₂₀H₂₅NO·HCl). The methoxy group at the ortho-position of the phenyl ring distinguishes it from diphenidine, influencing its receptor binding dynamics . Key structural attributes include:
Synthesis and Analytical Characterization
Synthetic Pathways
Methoxphenidine is synthesized via:
-
Grignard Reaction: Alkylation of 2-methoxyphenylmagnesium bromide with 1-phenylethylpiperidine .
-
Reductive Amination: Condensation of 2-methoxyphenylacetophenone with piperidine, followed by hydrogenation .
Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| 1-Phenylethylpiperidine | Grignard alkylation | 85–92 |
| Methoxphenidine free base | Reductive amination | 78 |
Analytical Profiling
-
Chromatography: Reverse-phase HPLC (ACE-5 C18 column) resolves regioisomers with baseline separation (retention times: 3.7–5.8 min) .
-
Spectroscopy:
Pharmacological Profile
NMDA Receptor Antagonism
Methoxphenidine exhibits high affinity for NMDA receptors, displacing [³H]MK-801 with Kᵢ = 36.0 nM . Comparative data:
Table 2: NMDA Receptor Binding Affinities
| Compound | Kᵢ (nM) |
|---|---|
| Methoxphenidine | 36.0 |
| Diphenidine | 18.2 |
| Ketamine | 323.9 |
Off-Target Effects
-
Monoamine Reuptake Inhibition: Weak activity at dopamine (DAT, IC₅₀ = 30.0 µM) and norepinephrine (NET, IC₅₀ = 35.2 µM) transporters .
-
Sigma-1 Receptors: Moderate binding (Kᵢ = 1.2 µM), implicating psychotomimetic potential .
Behavioral Pharmacology
-
Pre-Pulse Inhibition (PPI): Methoxphenidine (20 mg/kg) reduces sensorimotor gating in rats, mimicking dissociative phenotypes .
-
Locomotor Activity: Dose-dependent hyperlocomotion at 10–30 mg/kg, attenuated by NMDA antagonists .
Toxicology and Regulatory Status
Acute Toxicity
Limited human data exist, but rodent LD₅₀ estimates exceed 100 mg/kg. Adverse effects include tachycardia, hypertension, and dissociative episodes .
Regulatory Landscape
-
UN Surveillance: Methoxphenidine remains unclassified under the 1971 Psychotropic Convention but is monitored for abuse potential .
-
National Bans: Prohibited in the UK, Germany, and Sweden under analogue Acts .
Clinical and Preclinical Research
Metabolic Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume